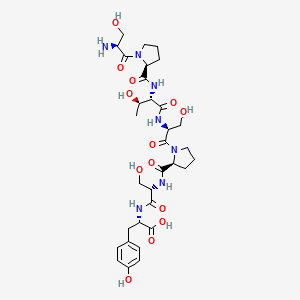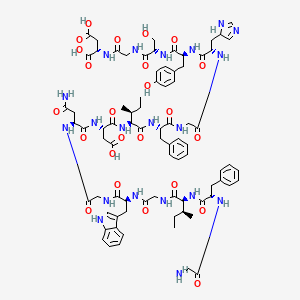![molecular formula C17H10O B14267994 6H-Benzo[a]fluoren-6-one CAS No. 138840-16-1](/img/structure/B14267994.png)
6H-Benzo[a]fluoren-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Benzo[a]fluoren-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₀O. It is a derivative of fluorene with an additional benzene ring fused to its structure. This compound is known for its mutagenic and potentially carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[a]fluoren-6-one typically involves the cyclization of biphenyl-2-carboxylic acid. A common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Benzo[a]fluoren-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydrofluorenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrofluorenes, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6H-Benzo[a]fluoren-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its ability to form DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of 6H-Benzo[a]fluoren-6-one involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This leads to the formation of reactive metabolites that can bind to DNA, forming adducts that may result in mutagenesis and carcinogenesis . The compound’s effects are primarily mediated through these DNA interactions, which can disrupt normal cellular processes and lead to cancer development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic properties.
Fluorene: The parent compound of 6H-Benzo[a]fluoren-6-one, with a simpler structure and less pronounced biological activity.
Chrysene: A polycyclic aromatic hydrocarbon with a similar structure and biological effects.
Uniqueness
This compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Eigenschaften
CAS-Nummer |
138840-16-1 |
|---|---|
Molekularformel |
C17H10O |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
benzo[a]fluoren-6-one |
InChI |
InChI=1S/C17H10O/c18-16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17(15)16/h1-10H |
InChI-Schlüssel |
CJSSJQVANUQFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C4C=CC=CC4=CC(=O)C3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


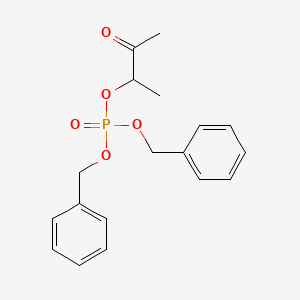
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
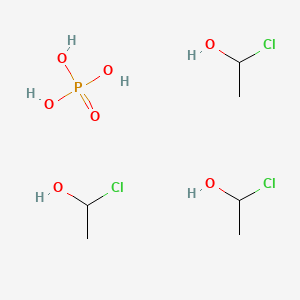
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

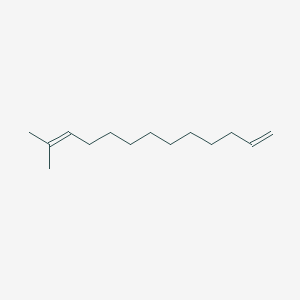
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)

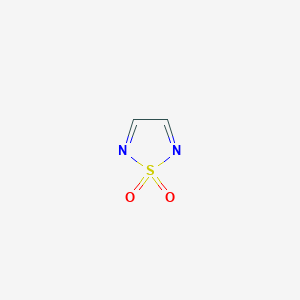
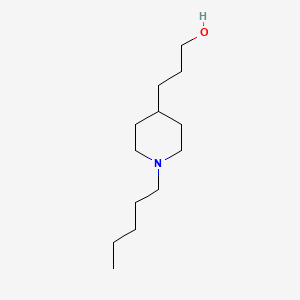
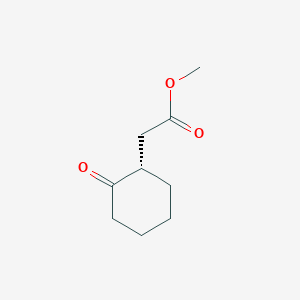
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
